4-Ethynyl-1-fluoro-2-methoxybenzene
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Overview
Description
“4-Ethynyl-1-fluoro-2-methoxybenzene” is a chemical compound with the molecular weight of 150.15 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code:1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Reaction Studies
- Sonogashira Cross-Coupling Reactions : The first application of a Sonogashira cross-coupling reaction in 18F chemistry was developed using 4-[18F]fluoroiodobenzene, a compound related to 4-Ethynyl-1-fluoro-2-methoxybenzene (Wüst & Kniess, 2003).
- Catalysis of Acetalization and Esterification : Terminal alkynes, including those similar to this compound, have been studied as catalysts for acetalization and esterification reactions (Sekerová et al., 2019).
Molecular Structure and Properties
- Torsional Potentials : Research on torsional potential of methoxy groups in compounds like this compound revealed a significant decrease in rotational barriers in certain derivatives, impacting molecular interactions (Klocker, Karpfen, & Wolschann, 2003).
- Conformational Analysis : Studies on fluorinated anisoles, related to this compound, provide insights into the conformation and behavior of such molecules in different environments (Barnes et al., 1989).
Photophysics and Electrochemical Studies
- Photoelectron Diffraction Imaging : The structure of 1-ethynyl-4-fluorobenzene, a compound related to this compound, was studied using photoelectron diffraction, offering a potential method for imaging molecular structure with high spatial and temporal resolution (Boll et al., 2013).
- Electrochemical Reduction Studies : The electrochemical reduction of compounds like methoxychlor, which is structurally related to this compound, was explored in specific solvents, providing insights into the reduction mechanisms of such compounds (McGuire & Peters, 2016).
Polymers and Material Science
- Polymerization Reactions : The homo- and copolymerization of aromatic diynes, including compounds similar to this compound, were investigated, showcasing their potential in creating new polymeric materials (Pasquini, Fratoddi, & Bassetti, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
The mode of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma-bond with a target molecule and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (15015) suggests it may have favorable absorption and distribution characteristics .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could induce structural changes in target molecules, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other molecules, and the specific biological environment in which it is active .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 4-Ethynyl-1-fluoro-2-methoxybenzene may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that benzene derivatives can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then lose a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of this compound.
Metabolic Pathways
It is known that the major metabolic pathway of similar compounds involves microsomal hydroxylation of the C-H bond of the ethynyl moiety .
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILRMQALLZIEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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